Cas no 2137986-39-9 (2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol)
![2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol structure](https://ja.kuujia.com/scimg/cas/2137986-39-9x500.png)
2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol 化学的及び物理的性質
名前と識別子
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- 2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
- 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol
- 2-Oxiraneethanol, α-[3-(trifluoromethyl)phenyl]-
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- インチ: 1S/C11H11F3O2/c12-11(13,14)8-3-1-2-7(4-8)10(15)5-9-6-16-9/h1-4,9-10,15H,5-6H2
- InChIKey: YKOPBRHDAQBBKI-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(CC1CO1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 242
- トポロジー分子極性表面積: 32.8
- XLogP3: 2
2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375861-0.5g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 0.5g |
$905.0 | 2023-03-02 | ||
Enamine | EN300-375861-0.1g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 0.1g |
$829.0 | 2023-03-02 | ||
Enamine | EN300-375861-0.25g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 0.25g |
$867.0 | 2023-03-02 | ||
Enamine | EN300-375861-2.5g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 2.5g |
$1848.0 | 2023-03-02 | ||
Enamine | EN300-375861-5.0g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 5.0g |
$2732.0 | 2023-03-02 | ||
Enamine | EN300-375861-10.0g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 10.0g |
$4052.0 | 2023-03-02 | ||
Enamine | EN300-375861-0.05g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 0.05g |
$792.0 | 2023-03-02 | ||
Enamine | EN300-375861-1.0g |
2-(oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol |
2137986-39-9 | 1g |
$0.0 | 2023-06-07 |
2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanolに関する追加情報
Comprehensive Overview of 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol (CAS No. 2137986-39-9)
2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol, with the CAS number 2137986-39-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining an oxirane (epoxide) ring and a trifluoromethylphenyl group, making it a versatile intermediate in synthetic chemistry. Its reactivity and stereochemical properties are of particular interest to researchers developing novel bioactive molecules.
The compound's epoxide functionality is a key structural motif, often exploited in ring-opening reactions to create more complex architectures. This property aligns with current trends in green chemistry, where researchers seek efficient methods for constructing molecular frameworks with minimal waste. The presence of the trifluoromethyl group enhances the compound's lipophilicity, a feature highly valued in drug design for improving membrane permeability.
In recent years, fluorinated compounds like 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol have become increasingly important due to their enhanced metabolic stability and bioavailability. This aligns with pharmaceutical industry demands for next-generation therapeutics with improved pharmacokinetic profiles. The compound's potential applications in small molecule drug development make it particularly relevant to current research on targeted therapies and precision medicine approaches.
From a synthetic chemistry perspective, this compound serves as a valuable building block for creating chiral intermediates. The stereocenter adjacent to the hydroxyl group offers opportunities for asymmetric synthesis, a hot topic in modern organic chemistry. Researchers are particularly interested in developing catalytic methods to manipulate this scaffold, reflecting the growing emphasis on atom economy and sustainable synthesis in chemical manufacturing.
The compound's physicochemical properties, including its solubility characteristics and thermal stability, make it suitable for various formulation applications. These attributes are especially valuable in the development of crop protection agents, where environmental stability and controlled release are critical factors. The agrochemical industry continues to explore fluorine-containing compounds like this one for their potential in creating more effective and environmentally friendly pest management solutions.
Analytical characterization of 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, particularly important in pharmaceutical quality control and regulatory compliance. The growing availability of sophisticated analytical instruments has facilitated more detailed studies of such specialized compounds.
In the context of current research trends, this compound's potential applications in medicinal chemistry are particularly noteworthy. The combination of its epoxide ring and aromatic fluorinated moiety makes it attractive for developing enzyme inhibitors and receptor modulators. These applications align with the pharmaceutical industry's focus on personalized medicine and target-specific drug design, addressing some of the most pressing challenges in modern healthcare.
The synthesis and application of 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol also intersect with important discussions about process optimization and scale-up challenges in fine chemical production. As the chemical industry moves toward more sustainable practices, developing efficient routes to such valuable intermediates remains a key research priority. This includes exploring continuous flow chemistry approaches and catalytic systems that can improve yield and reduce environmental impact.
From a commercial perspective, the demand for specialized intermediates like CAS 2137986-39-9 continues to grow, driven by the expansion of contract research organizations and custom synthesis services. The compound's unique structural features position it as a potentially valuable asset in intellectual property strategies for pharmaceutical and agrochemical companies seeking to develop novel active ingredients with improved performance characteristics.
Looking forward, research on 2-(Oxiran-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol and related compounds is likely to focus on expanding their utility in bioconjugation chemistry and materials science applications. The compound's reactive groups offer possibilities for creating smart materials and functionalized surfaces, areas that are gaining importance in nanotechnology and biomedical engineering. These developments reflect the ongoing convergence of chemical synthesis with cutting-edge applications in multiple scientific disciplines.
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